Cas no 1021261-95-9 (3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)

3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione structure
1021261-95-9 structure
商品名:3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS番号:1021261-95-9
MF:C17H21N3O4
メガワット:331.366344213486
CID:6151499
PubChem ID:44017032

3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • AKOS024630644
    • 1021261-95-9
    • F2240-0337
    • インチ: 1S/C17H21N3O4/c1-12(24-13-6-4-3-5-7-13)14(21)20-10-8-17(9-11-20)15(22)19(2)16(23)18-17/h3-7,12H,8-11H2,1-2H3,(H,18,23)
    • InChIKey: SWUIWVRQKOKIRJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2(CCN(C(C(C)OC3C=CC=CC=3)=O)CC2)NC(N1C)=O

計算された属性

  • せいみつぶんしりょう: 331.153
  • どういたいしつりょう: 331.153
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 522
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 79A^2

3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2240-0337-4mg
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021261-95-9 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2240-0337-10μmol
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021261-95-9 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2240-0337-5mg
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021261-95-9 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2240-0337-2μmol
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021261-95-9 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2240-0337-3mg
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021261-95-9 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2240-0337-10mg
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021261-95-9 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2240-0337-1mg
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021261-95-9 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2240-0337-2mg
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021261-95-9 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2240-0337-5μmol
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021261-95-9 90%+
5μl
$94.5 2023-05-16

3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 関連文献

3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dioneに関する追加情報

3-Methyl-8-(2-Phenoxypropanoyl)-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione: A Comprehensive Overview

The compound with CAS No 1021261-95-9, known as 3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings sharing only one atom. The spiro structure in this molecule is formed between a decane ring and a triazole ring system. The presence of multiple functional groups, including ketones and phenoxy groups, adds to its complexity and functional versatility.

The synthesis of this compound involves a series of intricate reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent advancements in catalytic methods and the use of microwave-assisted synthesis have enabled researchers to optimize the production process of such complex molecules. The phenoxy group in the molecule is particularly interesting due to its potential as a bioisostere for other functional groups in drug design.

Recent studies have focused on the pharmacological properties of 3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Preclinical trials have shown promising results in terms of its activity against certain enzymes and receptors. For instance, research has demonstrated that this compound exhibits selective inhibition of certain kinase enzymes, making it a potential candidate for anti-cancer drug development.

In addition to its pharmacological applications, this compound has also been explored for its potential in agrochemicals and materials science. Its unique structure allows for interactions with various biological targets, making it a valuable tool in drug discovery programs. Furthermore, the spiro structure has been shown to enhance the molecule's stability and bioavailability compared to similar compounds without such structural features.

From a structural standpoint, the molecule's triazole ring contributes significantly to its aromaticity and electronic properties. This makes it an interesting candidate for studies on supramolecular chemistry and self-assembling systems. Recent research has also highlighted the potential of this compound as a building block for constructing more complex molecular architectures.

In terms of synthesis optimization, researchers have employed various strategies to improve yield and purity. For example, the use of chiral catalysts has enabled enantioselective synthesis of this compound, which is crucial for applications requiring high enantiomeric excess. Moreover, green chemistry principles have been integrated into the synthesis process to minimize environmental impact.

The phenoxypropanoyl group attached to the molecule plays a pivotal role in modulating its physical properties and biological activity. Studies have shown that variations in this group can lead to significant changes in solubility and permeability profiles. This underscores the importance of substituent effects in drug design.

Looking ahead, further research is needed to fully elucidate the mechanism of action of this compound at molecular levels. Advanced techniques such as X-ray crystallography and computational modeling will be instrumental in achieving this goal. Additionally, exploring its interactions with other biological systems could unlock new therapeutic applications.

In conclusion, 3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a fascinating example of how complex molecular architectures can be harnessed for diverse applications across multiple disciplines.

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